![molecular formula C12H9NO2 B14364182 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione CAS No. 91126-45-3](/img/structure/B14364182.png)
1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione is a heterocyclic compound that features a fused ring system combining indene and pyridine structures.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione typically involves the reaction of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in the presence of alcoholic potassium hydroxide (KOH). This reaction yields 2-alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles . Another method involves the alkylation of 3-methoxycarbonyl-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine using methyl iodide or allyl bromide in dimethylformamide (DMF) solution with sodium hydride (NaH) as a base .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions: 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of bases like NaH or KOH.
Major Products: The major products formed from these reactions include various substituted and hydrogenated derivatives of this compound, which can have different functional groups attached to the core structure .
科学研究应用
1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and antioxidant agents.
作用机制
The mechanism of action of 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione involves its interaction with biological targets such as DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. The rigid planar structure of the compound allows it to intercalate into the DNA-enzyme complex, inhibiting enzyme activity and leading to cell growth arrest and cell death .
相似化合物的比较
- 4-Azafluorene
- 5H-Indeno[1,2-b]pyridine
- Imidazo[4,5-b]pyridine derivatives
Comparison: 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
91126-45-3 |
|---|---|
分子式 |
C12H9NO2 |
分子量 |
199.20 g/mol |
IUPAC 名称 |
1,5-dihydroindeno[1,2-b]pyridine-2,4-dione |
InChI |
InChI=1S/C12H9NO2/c14-10-6-11(15)13-12-8-4-2-1-3-7(8)5-9(10)12/h1-4H,5-6H2,(H,13,15) |
InChI 键 |
QFZJEPSSRGPEAE-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C(=O)CC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


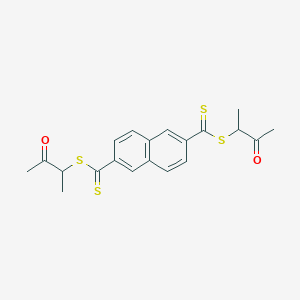
![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
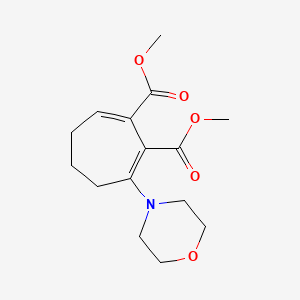
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)
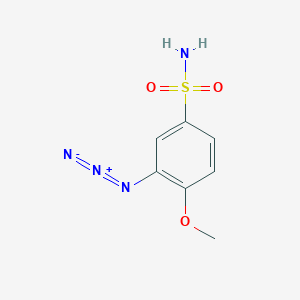
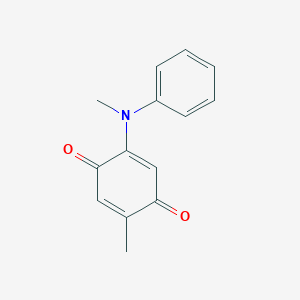
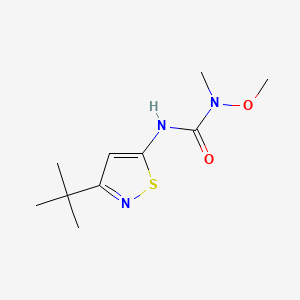
![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)
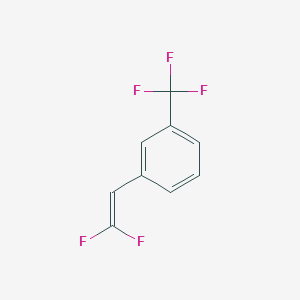

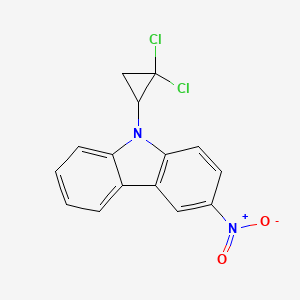
![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)
